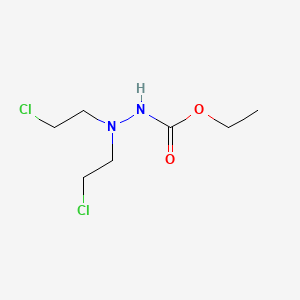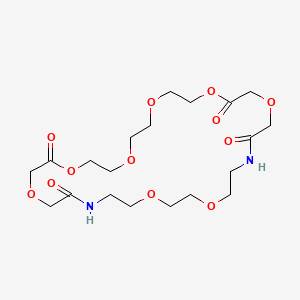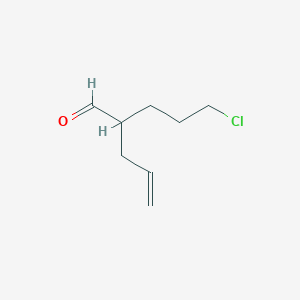
1,1,1-Trifluoro-2-methylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-2-methylbutane is an organic compound with the molecular formula C5H9F3 It is a fluorinated alkane, characterized by the presence of three fluorine atoms attached to the first carbon atom and a methyl group attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-2-methylbutane can be synthesized through several methods. One common approach involves the fluorination of 2-methylbutane using a fluorinating agent such as cobalt trifluoride (CoF3) or antimony trifluoride (SbF3). The reaction typically occurs under controlled conditions, including elevated temperatures and pressures, to ensure complete fluorination.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale fluorination reactors. These reactors are designed to handle the exothermic nature of the fluorination process and to ensure the safe handling of fluorinating agents. The product is then purified through distillation or other separation techniques to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1-Trifluoro-2-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of this compound can yield hydrocarbons with fewer fluorine atoms. Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Products include 1,1-difluoro-2-methylbutane or 1-fluoro-2-methylbutane, depending on the extent of substitution.
Oxidation Reactions: Products include 1,1,1-trifluoro-2-methyl-2-butanol or 1,1,1-trifluoro-2-butanone.
Reduction Reactions: Products include 2-methylbutane or other partially fluorinated alkanes.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-2-methylbutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated intermediates and compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of fluorinated drugs with improved bioavailability and metabolic stability.
Industry: It is used in the production of specialty chemicals, including solvents and refrigerants, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 1,1,1-trifluoro-2-methylbutane exerts its effects depends on the specific reaction or application. In general, the presence of fluorine atoms can significantly alter the compound’s reactivity and interactions with other molecules. Fluorine atoms are highly electronegative, which can influence the compound’s electronic distribution and stability. This can affect its binding affinity to molecular targets, such as enzymes or receptors, and its overall chemical behavior.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoro-3-methylbutane: Similar in structure but with the methyl group attached to the third carbon atom.
1,1,1-Trifluoro-2-butanone: A ketone with a similar trifluoromethyl group but different functional group.
2-Methylbutane: A non-fluorinated analog with similar carbon skeleton but lacking fluorine atoms.
Uniqueness: 1,1,1-Trifluoro-2-methylbutane is unique due to the specific positioning of the trifluoromethyl group and the methyl group, which imparts distinct chemical properties. The presence of fluorine atoms enhances its stability and reactivity, making it valuable in various applications where fluorinated compounds are desired.
Eigenschaften
CAS-Nummer |
75121-29-8 |
|---|---|
Molekularformel |
C5H9F3 |
Molekulargewicht |
126.12 g/mol |
IUPAC-Name |
1,1,1-trifluoro-2-methylbutane |
InChI |
InChI=1S/C5H9F3/c1-3-4(2)5(6,7)8/h4H,3H2,1-2H3 |
InChI-Schlüssel |
JJBKSQGESJSIHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


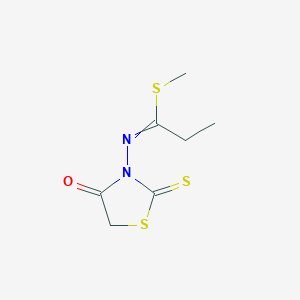


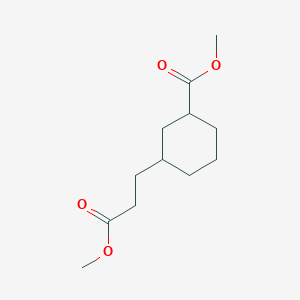

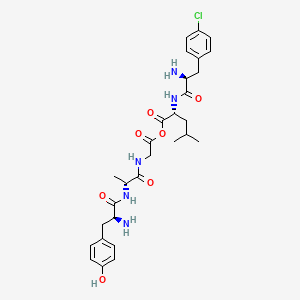
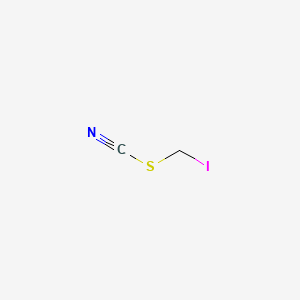
![(E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine](/img/structure/B14442546.png)

